n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide
Overview
Description
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide is an organic compound that features a benzamide core substituted with a 4-hydroxybenzyl group and two methoxy groups at the 3 and 4 positions
Mechanism of Action
Target of Action
Benzamide derivatives have been reported to interact with various targets, including histone deacetylase .
Mode of Action
Benzamides, in general, are known to interact with their targets and induce changes at the molecular level .
Biochemical Pathways
Benzamides have been implicated in various biochemical pathways, including those involving histone deacetylase .
Pharmacokinetics
Benzamides are generally known to have diverse pharmacokinetic properties .
Result of Action
Benzamides have been reported to exert various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-hydroxybenzylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxy groups.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of N-(4-hydroxybenzyl)-3,4-dimethoxybenzylamine.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective effects and ability to cross the blood-brain barrier.
Medicine: Studied for its potential use in treating ischemic stroke and other neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: Known for its neuroprotective properties and ability to cross the blood-brain barrier.
3,4-Dimethoxybenzylamine: Shares the methoxy substitution pattern but lacks the hydroxyl group.
N-(4-Hydroxybenzyl)-3-benzazocine: Another compound with a similar benzyl substitution but different core structure.
Uniqueness
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual methoxy substitution and hydroxyl group make it particularly versatile for various chemical transformations and biological interactions.
Properties
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-8-5-12(9-15(14)21-2)16(19)17-10-11-3-6-13(18)7-4-11/h3-9,18H,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBYSUZNPFHIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943518-63-6 | |
Record name | N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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